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molecular formula C8H9NO B1296871 1-(5-Methylpyridin-3-yl)ethanone CAS No. 42972-46-3

1-(5-Methylpyridin-3-yl)ethanone

Cat. No. B1296871
M. Wt: 135.16 g/mol
InChI Key: DIASEPULVQSMAS-UHFFFAOYSA-N
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Patent
US08338417B2

Procedure details

5-Methyl-nicotinonitrile (2.08 g, 17.6 mmol) is heated at reflux in dry THF (20 mL) with MgMeBr (3 M solution in Et2O, 10 mL, 30 mmol) for 2 h. After cooling down, aq. Na2CO3 is added slowly to quench the reaction. Extractions with DCM affords the crude mixture which is purified by silica gel chromatography to yield 1-(5-methyl-pyridin-3-yl)-ethanone 18 (0.7 g, 30%). LC/MS (m/z) (M+1)+: 136.1.
Quantity
2.08 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:3]=[N:4][CH:5]=[C:6]([CH:9]=1)C#N.[C:10]([O-:13])([O-])=O.[Na+].[Na+].[CH2:16]1COCC1>CCOCC>[CH3:1][C:2]1[CH:9]=[C:6]([C:10](=[O:13])[CH3:16])[CH:5]=[N:4][CH:3]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
2.08 g
Type
reactant
Smiles
CC=1C=NC=C(C#N)C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)([O-])[O-].[Na+].[Na+]
Step Three
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
20 mL
Type
reactant
Smiles
C1CCOC1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling down
CUSTOM
Type
CUSTOM
Details
to quench
CUSTOM
Type
CUSTOM
Details
the reaction
EXTRACTION
Type
EXTRACTION
Details
Extractions with DCM
CUSTOM
Type
CUSTOM
Details
affords the crude mixture which
CUSTOM
Type
CUSTOM
Details
is purified by silica gel chromatography

Outcomes

Product
Name
Type
product
Smiles
CC=1C=C(C=NC1)C(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.7 g
YIELD: PERCENTYIELD 30%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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